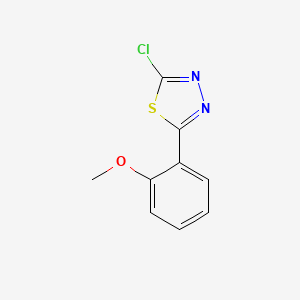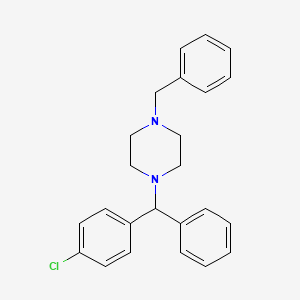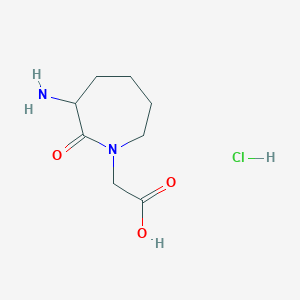
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol . The compound is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves the reaction of azepane derivatives with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-2-oxoazepan-1-yl)acetic acid
- 2-(3-Amino-2-oxoazepan-1-yl)propanoic acid
- 2-(3-Amino-2-oxoazepan-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C8H15ClN2O3 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H |
InChI-Schlüssel |
UFBHLOVKIMGYJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C(C1)N)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


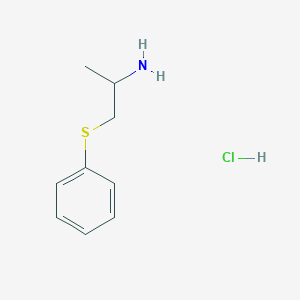
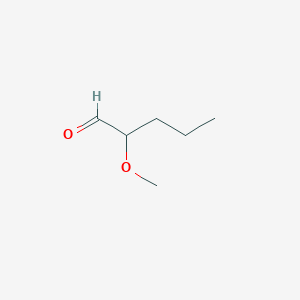
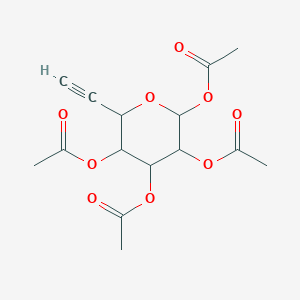

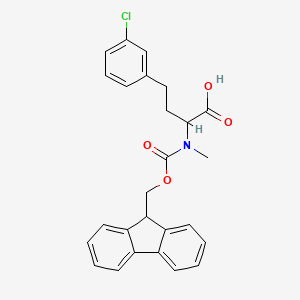
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
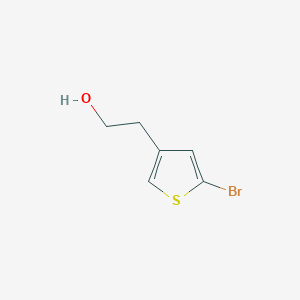
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
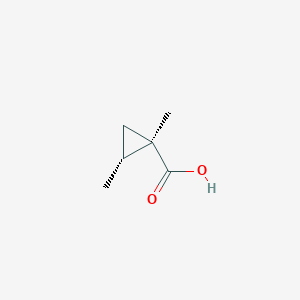
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

